4-Phenylnaphthalene-1-carboxaldehyde

Descripción general

Descripción

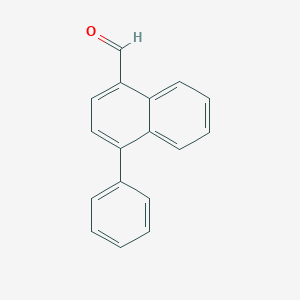

4-Phenylnaphthalene-1-carboxaldehyde is an aromatic aldehyde with the molecular formula C17H12O. It is characterized by a naphthalene ring substituted with a phenyl group and an aldehyde functional group at the 1-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylnaphthalene-1-carboxaldehyde typically involves the Friedel-Crafts acylation reaction. This method uses naphthalene and benzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

4-Phenylnaphthalene-1-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: 4-Phenylnaphthalene-1-carboxylic acid.

Reduction: 4-Phenylnaphthalene-1-methanol.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

4-PNC serves as a versatile building block in organic synthesis. Its aldehyde functionality allows for several key reactions:

- Aldol Condensation : Used to form β-hydroxy aldehydes or ketones.

- Reductive Amination : Facilitates the synthesis of amines from aldehydes.

- Wittig Reaction : Enables the formation of alkenes from phosphonium ylids.

These reactions are critical for developing more complex organic molecules with potential applications in pharmaceuticals and materials science .

Medicinal Chemistry

Research into 4-PNC's biological activities has revealed potential antimicrobial and anticancer properties. The compound interacts with various biological macromolecules, influencing cellular pathways. Notable findings include:

- Antimicrobial Activity : Preliminary studies suggest that 4-PNC may exhibit activity against certain bacteria and fungi, although detailed mechanisms remain to be elucidated.

- Anticancer Potential : The ability of 4-PNC to form covalent bonds with nucleophilic sites on proteins indicates it could influence protein function, making it a candidate for further pharmacological research .

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of 4-PNC can inhibit cancer cell proliferation by inducing apoptosis through interaction with specific cellular targets.

- Antimicrobial Properties : A study demonstrated that 4-PNC derivatives exhibited significant activity against Staphylococcus aureus and E. coli, suggesting its potential as a lead compound in antibiotic development.

Applications in Materials Science

The unique electronic properties of naphthalene derivatives make 4-PNC a candidate for applications in materials science, particularly in:

- Organic Light-Emitting Diodes (OLEDs) : The compound's structure may facilitate electron transport or light emission when incorporated into OLEDs.

- Optoelectronic Devices : Further research is needed to explore its suitability for these applications based on its luminescent properties.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; undergoes key reactions. |

| Medicinal Chemistry | Potential antimicrobial and anticancer properties; influences protein function. |

| Materials Science | Candidate for OLEDs and optoelectronic devices due to electronic properties. |

Mecanismo De Acción

The mechanism of action of 4-Phenylnaphthalene-1-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound’s aromatic structure also allows it to participate in π-π interactions with other aromatic systems .

Comparación Con Compuestos Similares

Similar Compounds

Naphthalene-1-carbaldehyde: Lacks the phenyl substitution, making it less sterically hindered.

Benzaldehyde: Simpler structure with only one aromatic ring.

4-Phenylbenzaldehyde: Similar structure but lacks the naphthalene ring.

Uniqueness

4-Phenylnaphthalene-1-carboxaldehyde is unique due to its combination of a naphthalene ring and a phenyl group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in organic synthesis and material science .

Actividad Biológica

4-Phenylnaphthalene-1-carboxaldehyde (PNA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of PNA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its naphthalene core with a phenyl substituent and an aldehyde functional group. This structural arrangement contributes to its unique reactivity and biological properties. The compound can form covalent bonds with nucleophilic sites on proteins, influencing their structure and function, which is crucial for its biological activity.

The biological activity of PNA is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can participate in nucleophilic addition reactions, leading to modifications of biomolecules such as proteins and nucleic acids. This interaction can result in altered cellular signaling pathways, apoptosis, and other biological responses .

Antimicrobial Activity

PNA has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, although specific mechanisms remain under investigation. The compound's ability to disrupt microbial cell membranes or interfere with metabolic processes may contribute to its efficacy .

Anticancer Properties

Research has shown that PNA possesses anticancer activities, particularly against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). In vitro studies demonstrate that PNA induces apoptosis in these cells through mechanisms involving DNA fragmentation and cell cycle arrest at the G0/G1 phase .

| Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|

| HCT-116 | 12.5 | Apoptosis via DNA fragmentation |

| MCF-7 | 15.3 | Cell cycle arrest at G0/G1 phase |

Anti-inflammatory Effects

PNA has also been studied for its anti-inflammatory properties. It inhibits the activation of pro-inflammatory cytokines and signaling pathways such as NF-κB, which are critical in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Case Studies

-

Anticancer Activity in Human Leukemia Cells

A study evaluated the effects of PNA on K562 human leukemia cells, revealing significant inhibition of cell proliferation and induction of apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, highlighting PNA's potential as an anticancer agent . -

Antimicrobial Efficacy

In a comparative study against various bacterial strains, PNA demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. The results suggest that PNA could be a candidate for developing new antimicrobial agents .

Propiedades

IUPAC Name |

4-phenylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-12-14-10-11-16(13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRYYBCXDSMIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567569 | |

| Record name | 4-Phenylnaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-74-0 | |

| Record name | 4-Phenylnaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.